molecular formula C15H11F3O4 B6411328 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261935-96-9

5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6411328
CAS RN: 1261935-96-9
M. Wt: 312.24 g/mol
InChI Key: QQJZQIPQUXFDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid (5-HMF-B) is a phenolic acid that is widely used in scientific research and in the synthesis of various compounds. It is a white crystalline solid with a melting point of 118-119 °C and a molecular weight of 312.35 g/mol. 5-HMF-B has been studied for its potential applications in drug development, biochemistry, and physiology.

Scientific Research Applications

5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been studied for its potential applications in the fields of drug development, biochemistry, and physiology. In drug development, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used as a starting material to synthesize various compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2) and inhibitors of the enzyme diacylglycerol acyltransferase-1 (DGAT-1). In biochemistry, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used as a substrate for the enzyme carbonic anhydrase II (CAII). In physiology, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been studied for its potential effects on the regulation of blood pressure, vascular tone, and heart rate.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is not yet fully understood. However, it has been proposed that 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% may also act as an inhibitor of the enzyme diacylglycerol acyltransferase-1 (DGAT-1), which is involved in the synthesis of triglycerides. Additionally, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% may act as a substrate for the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of blood pressure, vascular tone, and heart rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% have not yet been fully elucidated. However, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has also been shown to inhibit the enzyme diacylglycerol acyltransferase-1 (DGAT-1), which is involved in the synthesis of triglycerides. Additionally, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to act as a substrate for the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of blood pressure, vascular tone, and heart rate.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2) and diacylglycerol acyltransferase-1 (DGAT-1), and act as a substrate for the enzyme carbonic anhydrase II (CAII). However, the biochemical and physiological effects of 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% are not yet fully understood, and further research is needed to elucidate these effects.

Future Directions

There are several potential future directions for 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% research. First, further research is needed to elucidate the biochemical and physiological effects of 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%. Second, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% could be studied for its potential applications in drug development, such as the synthesis of inhibitors of the enzymes cyclooxygenase-2 (COX-2) and diacylglycerol acyltransferase-1 (DGAT-1). Third, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% could be studied for its potential applications in biochemistry, such as its use as a substrate for the enzyme carbonic anhydrase II (CAII). Finally, 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% could be studied for its potential applications in physiology, such as its potential effects on the regulation of blood pressure, vascular tone, and heart rate.

Synthesis Methods

5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 5-hydroxy-3-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction yields the intermediate 5-hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoyl chloride, which is then reacted with sodium hydroxide to produce 5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%.

properties

IUPAC Name

3-hydroxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c1-22-13-3-2-10(15(16,17)18)7-12(13)8-4-9(14(20)21)6-11(19)5-8/h2-7,19H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJZQIPQUXFDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692125
Record name 5-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid

CAS RN

1261935-96-9
Record name 5-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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